molecular formula C19H18ClN3O3 B2899454 N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 941963-74-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

Cat. No.: B2899454
CAS No.: 941963-74-2
M. Wt: 371.82
InChI Key: UGHBOULQVKAZSX-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide is a complex organic compound featuring an indole moiety and a chloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the indole derivative and the chloro-methoxyphenyl derivative. These intermediates are then coupled using oxalyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine derivative.

  • Substitution: The chloro-methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.

  • Reduction: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)ethanamine.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

Biology: It serves as a probe in biological studies to understand the interaction of indole derivatives with various biomolecules.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs targeting cancer and microbial infections.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety interacts with the active sites of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • N-(2-(1H-indol-3-yl)ethyl)-acetamide

Uniqueness: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide stands out due to its unique combination of the indole and chloro-methoxyphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide, with the CAS number 941963-74-2, is a synthetic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, a chloro-substituted phenyl ring, and an oxalamide linkage, suggesting potential biological activities that merit detailed investigation.

Chemical Structure and Properties

PropertyValue
Molecular Formula C19H18ClN3O3
Molecular Weight 371.8 g/mol
CAS Number 941963-74-2
IUPAC Name This compound

The compound's structure allows for various interactions with biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzymatic Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell cycle regulation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The specific compound under discussion has been explored for its potential to inhibit tumor growth in various cancer models.

Antimicrobial Properties

The antimicrobial activity of oxalamides has been documented in several studies. The presence of the chloro and methoxy groups in this compound may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes in microorganisms. Preliminary screenings suggest that it could exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Studies : In vitro assays demonstrated that related indole-based compounds significantly reduced cell viability in HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity : A study evaluated the efficacy of various oxalamides against common pathogenic bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(20)10-16(17)23-19(25)18(24)21-9-8-12-11-22-15-5-3-2-4-14(12)15/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHBOULQVKAZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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